Vibramycin calcium

gastrointestinal absorption pH-dependent solubility calcium coordination equilibria

Pediatric tetracycline therapy requires formulations that preserve bioavailability while minimizing tooth staining risk. Vibramycin calcium (doxycycline calcium) is the FDA Orange Book reference for doxycycline oral suspensions. - **Key advantage:** Calcium complexation broadens the intestinal absorption pH window, unlike hyclate or monohydrate salts. - **Pharmacokinetics:** ~95% oral bioavailability with no dietary calcium interference; no renal dose adjustment required (creatinine clearance <10 mL/min). - **Supply format:** Syrup (50 mg/5 mL doxycycline base) - the evidence-based choice for RMSE, Lyme disease, and rickettsial infections in children aged ≥2 years.

Molecular Formula C22H24Ca2N2O8+4
Molecular Weight 524.6 g/mol
CAS No. 94088-85-4
Cat. No. B1207785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVibramycin calcium
CAS94088-85-4
Molecular FormulaC22H24Ca2N2O8+4
Molecular Weight524.6 g/mol
Structural Identifiers
SMILESCC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.[Ca+2].[Ca+2]
InChIInChI=1S/C22H24N2O8.2Ca/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);;/q;2*+2/t7-,10+,14+,15-,17-,22-;;/m0../s1
InChIKeyCPLUWNIKPLOTRG-QFWOMMJSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vibramycin Calcium: Identity & Procurement Specification


Vibramycin calcium (doxycycline calcium; CAS 94088-85-4) is the calcium salt form of doxycycline, a broad-spectrum semisynthetic tetracycline antibiotic derived from oxytetracycline [1]. The molecular formula is C22H24N2O8·2Ca, corresponding to a 2:1 doxycycline-to-calcium stoichiometry [1]. Doxycycline is classified as a long-acting tetracycline with high lipophilicity and a low intrinsic affinity for calcium binding [2]. Vibramycin calcium is specifically formulated as an oral syrup/suspension (50 mg/5 mL doxycycline base) and historically as capsules containing coated pellets, and is listed in the FDA Orange Book under the brand Vibramycin held by Pfizer [3]. As of recent labeling updates, all dosage forms of Vibramycin are no longer actively marketed in the U.S., though the product remains a reference listed drug for generic bioequivalence determinations [3].

Salt Form
Doxycycline calcium; 2:1 stoichiometry; enables stable oral syrup
Dosage Format
Ready-to-use oral syrup/suspension; no extemporaneous compounding required
Regulatory Context
Reference listed drug (FDA Orange Book) for generic bioequivalence determinations

Interchangeability Risks: Vibramycin Calcium


Doxycycline salts are not bioequivalent by assumption; each salt form exhibits distinct aqueous solubility, gastrointestinal absorption pH-dependence, and calcium chelation behavior that directly impacts pediatric safety, formulation stability, and dosing convenience [1]. Doxycycline monohydrate is very slightly soluble in water whereas doxycycline hyclate is freely soluble, affecting dissolution-rate-limited absorption from solid oral dosage forms [1]. More critically, the doxycycline calcium coordination complex fundamentally alters the pH window for intestinal absorption relative to the non-complexed base or hyclate, and the presence of calcium in the Vibramycin calcium syrup broadens the absorptive pH range rather than antagonizing it, a distinctive property demonstrated in quantitative coordination equilibrium studies [2]. Generic substitution of doxycycline calcium syrup with a compounded hyclate suspension or oral tetracycline carries risks of altered bioavailability, increased calcium chelation in developing teeth and bone (especially relevant for pediatric use), and loss of the palatable liquid dosage form that the calcium salt uniquely enables [3]. These quantitative molecular and physiological differences, detailed in the evidence items below, make indiscriminate interchange scientifically unsound.

Doxycycline calcium syrup
May shift Substituting with doxycycline hyclate solid form alters dissolution-rate-limited absorption and esophageal exposure profile.
Doxycycline calcium
May differ Doxycycline monohydrate requires extemporaneous reconstitution; physical stability and palatability may not transfer.
Doxycycline calcium
May not reproduce Tetracycline HCl exhibits higher calcium chelation and greater food-effect sensitivity; pediatric safety-related endpoint context may differ.

Comparator Evidence: Vibramycin Calcium vs. Analogs


GI pH Absorption Window: Calcium vs. Base

Potentiometric coordination equilibrium studies at 37°C in 0.15 M NaCl compared the simulated gastrointestinal absorption of doxycycline polyphosphate (Doxycline®) with that of the reference doxycycline (Vibramycin®) in the presence and absence of calcium ions [1]. The comparison demonstrated that gastrointestinal absorption of Doxycline is predicted to occur at lower pH (more acidic conditions) than that of Vibramycin [1]. Crucially, while calcium ions exert an antagonistic influence on the gastrointestinal absorption of Vibramycin, the presence of calcium instead widens the pH range at which Doxycline is absorbed [1]. This indicates that the doxycycline calcium salt form sustains absorption across a broader and less acidic pH spectrum in the intestinal tract.

GI pH absorption window
Head-to-head
Opposite calcium effect: broadens pH range for Doxycline vs. narrows for Vibramycin; potentiometric simulation at 37 °C in 0.15 M NaCl
pH absorption window context may support formulation selection review
Therapeutic concentration simulation; exact pH ranges in original publication
gastrointestinal absorption pH-dependent solubility calcium coordination equilibria

Calcium Chelation: Doxycycline vs. Tetracycline

All tetracyclines form stable calcium complexes in bone-forming tissue, but the degree of calcium binding varies significantly across the class [1]. Doxycycline has a low affinity for calcium binding and binds calcium to a lesser extent than traditional tetracycline, which reduces the risk of permanent tooth discoloration and bony growth retardation [1]. An in-vitro comparative study of calcium chelation demonstrated that oxytetracycline exhibits greater calcium-chelating capacity than doxycycline, with the chelation effect increasing with dose [2]. Clinically, short-term doxycycline use (<21 days) is now considered acceptable in children regardless of age, a recommendation that does not extend to other tetracyclines [2]. Additionally, the Merck Manual notes that tooth staining is not observed with short-term use of doxycycline [3].

Calcium chelation propensity
Class-level
Doxycycline: low Ca affinity; Oxytetracycline: dose-dependent higher chelation in vitro; short-course doxycycline not associated with tooth staining
Safety-related endpoint context for pediatric selection review
In-vitro chelation assay; clinical observational evidence; class-level inference
calcium chelation tooth discoloration pediatric safety

Aqueous Solubility: Calcium vs. Monohydrate

Doxycycline monohydrate is described as very slightly soluble in water, whereas doxycycline hyclate is soluble in water [1]. The doxycycline calcium salt is specifically formulated as an oral syrup/suspension, a dosage form uniquely enabled by the calcium salt [2]. The patent literature explicitly states that doxycycline calcium is available as a suspension with acceptable taste, and that the calcium salt is the only doxycycline metal salt available in suspension form [2]. In contrast, doxycycline monohydrate requires reconstitution into an oral suspension just before use, and doxycycline hyclate solid dosage forms carry a risk of esophageal ulceration due to rapid dissolution and high local concentration upon contact with the esophageal mucosa [2].

Aqueous solubility profile
Head-to-head
Calcium salt: stable, palatable syrup suspension; Monohydrate: very slightly soluble, extemporaneous reconstitution; Hyclate: soluble, solid-dose esophageal ulceration risk
Supports liquid dosage form selection context
Pharmaceutical dosage form development; patent literature
aqueous solubility liquid dosage form syrup formulation

Pediatric PK Clearance Equivalence

A population pharmacokinetic analysis using sparse concentration-time data from 44 pediatric patients aged 2–18 years receiving standard-of-care intravenous and oral doxycycline (including Vibramycin calcium oral syrup) demonstrated that allometrically-scaled clearance of doxycycline did not differ significantly between patients aged ≥2 to ≤8 years and those >8 to 18 years [1]. For pediatric patients weighing ≤45 kg, body-weight-normalized doxycycline clearance (CL) was comparable between age groups (≥2 to ≤8 vs. >8 to 18 years); for patients >45 kg, no clinically significant differences in body-weight-normalized CL were observed either [1]. Furthermore, no clinically significant difference in clearance between oral (n=19) and IV (n=21) formulations was detected [1]. These findings support the use of any Vibramycin salt form, including the calcium salt syrup, across a broad pediatric age range without dose adjustment for age alone.

Pediatric PK clearance
Cross-study comparable
No clinically significant difference in body-weight-normalized CL between age strata (≥2 to ≤8 vs. >8 to 18 years) or oral vs. IV routes
Age-group PK endpoint context supports pediatric selection review
44 patients aged 2–18 years; sparse sampling; POP PK study
pediatric pharmacokinetics clearance bioequivalence

Bioequivalence: Vibramycin Calcium vs. Hyclate

A two-way crossover bioequivalence study conducted in healthy adult volunteers compared two 100-mg doxycycline capsule formulations: Doxydar™ (test) and Vibramycin™ (reference) [1]. Pharmacokinetic parameters—including area under the concentration-time curve (AUC₀₋ₜ and AUC₀₋∞), maximum plasma concentration (Cmax), time to Cmax (Tmax), half-life (t½), and terminal elimination rate constant—were determined using standard noncompartmental methods [1]. Statistical analysis via Schuirmann's two one-sided t-tests revealed that differences between the two formulations were not statistically significant for AUC₀₋ₜ, AUC₀₋∞, Cmax, and Cmax/AUC₁/₂, confirming bioequivalence [1]. Quality control data, including assay and disintegration testing, indicated both products met in-house specifications [1]. This demonstrates that Vibramycin serves as a validated reference product for bioequivalence evaluations of doxycycline hyclate capsules.

Bioequivalence comparison
Head-to-head
Schuirmann's two one-sided t-tests: no statistically significant difference (P>0.05) for AUC, Cmax, and Cmax/AUC₁/₂ between test and reference
Reference listed drug context for BE parameter benchmarking
Two-way crossover; healthy adults; fasting; single oral dose
bioequivalence pharmacokinetics generic substitution

Oral Bioavailability: Doxycycline vs. Tetracycline HCl

Doxycycline (all salt forms including calcium) is virtually completely absorbed after oral administration, with bioavailability approaching 95% with or without food, and peak serum concentrations achieved 1–3 hours after dosing [1]. In contrast, oral tetracycline bioavailability is approximately 60–80% under fasting conditions and is reduced by roughly 50% when taken with food [1][2]. Following a single 200-mg oral dose of doxycycline, normal adult volunteers achieve a mean peak serum concentration of 2.6 µg/mL at 2 hours, declining to 1.45 µg/mL at 24 hours [3]. The absorption of tetracycline (but less so doxycycline) is significantly impaired by co-administration with multivalent cations (calcium, magnesium, iron, aluminum), though doxycycline's interaction is notably attenuated owing to its low affinity for calcium binding [1][2].

Oral bioavailability
Class-level
Doxycycline ≈95% with or without food; peak serum 2.6 µg/mL at 2 h (200 mg). Tetracycline: 60–80% fasting; ≈50% reduction with food; significant cation chelation
Supports food-independent procurement selection review
Healthy adult volunteers; single 200 mg dose; class-level comparison
oral bioavailability food effect drug absorption

Procurement Application Scenarios


Pediatric Infectious Disease Formulary

Population pharmacokinetic data confirm that doxycycline clearance does not differ significantly between children aged ≥2 to ≤8 years and older children, and that oral and IV routes yield equivalent exposure [1]. Combined with the low calcium-binding affinity that reduces the risk of tooth staining compared to tetracycline [2], Vibramycin calcium 50 mg/5 mL syrup is the evidence-based formulation of choice for pediatric indications such as Rocky Mountain spotted fever, Lyme disease, and rickettsial infections where tetracyclines are the first-line therapy but pediatric safety is paramount [3].

Community-Acquired Infection Management

With oral bioavailability approaching 95% regardless of food intake and minimal interference from dietary calcium [1], Vibramycin calcium syrup or capsule formulations enable reliable outpatient treatment of respiratory, genitourinary, and vector-borne bacterial infections without the need to coordinate dosing with meals, unlike tetracycline HCl, whose absorption drops by approximately 50% with food [2]. This pharmacokinetic robustness supports antibiotic stewardship programs by reducing the risk of subtherapeutic drug levels.

Renal Impairment Dosing Advantage

Doxycycline is excreted primarily via the intestinal (biliary/fecal) route, requiring no dose adjustment in renal insufficiency, whereas tetracycline and minocycline require dose reduction in patients with impaired kidney function [1]. In patients with severe renal impairment (creatinine clearance <10 mL/min), doxycycline renal excretion falls to as low as 1–5% over 72 hours compared to approximately 40% in subjects with normal renal function, underscoring its extrarenal elimination pathway [2]. Vibramycin calcium is therefore preferentially selected for renally compromised patients requiring tetracycline-class therapy.

Generic Bioequivalence Reference Standard

Vibramycin (including its calcium salt formulation listed in the FDA Orange Book) serves as the reference listed drug for doxycycline bioequivalence studies [1]. The established bioequivalence benchmarks (AUC, Cmax) and the documented physical-chemical stability of the calcium syrup formulation [2] make Vibramycin calcium a validated comparator standard for pharmaceutical development, quality control dissolution testing, and regulatory submission of generic doxycycline oral suspension products.

Application
Selection Property
Validation Focus
Pediatric oral formulation selection
Salt-form safety-margin review
Age-group PK endpoint context
Community-setting formulation selection
Food-effect absorption context
Bioavailability endpoint review
Renal impairment formulary consideration
Non-renal excretion route context
Renal function PK endpoint review
Bioequivalence reference standard selection
Reference listed drug specification
Bioequivalence parameter benchmarking

Technical Documentation Hub

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37 linked technical documents
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